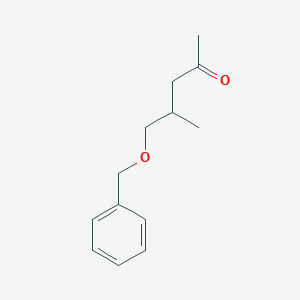
5-(Benzyloxy)-4-methyl-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benciloxi)-4-metil-2-pentanona es un compuesto orgánico que presenta un grupo benciloxi unido a una cadena de pentanona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(Benciloxi)-4-metil-2-pentanona se puede lograr a través de varios métodos. Un enfoque común implica la alquilación de 4-metil-2-pentanona con bromuro de bencilo en presencia de una base como carbonato de potasio. La reacción se lleva a cabo típicamente en un solvente orgánico como la dimetilformamida a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de 5-(Benciloxi)-4-metil-2-pentanona puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la escalabilidad de la síntesis. Los métodos industriales a menudo se centran en minimizar los subproductos y maximizar la pureza del compuesto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(Benciloxi)-4-metil-2-pentanona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo benciloxi se puede oxidar para formar derivados de ácido benzoico correspondientes.
Reducción: El grupo carbonilo en la cadena de pentanona se puede reducir para formar alcoholes.
Sustitución: El grupo benciloxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Los nucleófilos como el metóxido de sodio o el etóxido de sodio se pueden emplear para reacciones de sustitución.
Principales Productos Formados
Oxidación: Derivados del ácido benzoico.
Reducción: Alcoholes.
Sustitución: Diversos derivados de benciloxi sustituidos.
Aplicaciones Científicas De Investigación
5-(Benciloxi)-4-metil-2-pentanona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran interacciones enzimáticas y vías metabólicas.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de 5-(Benciloxi)-4-metil-2-pentanona implica su interacción con objetivos moleculares específicos. El grupo benciloxi puede participar en enlaces de hidrógeno e interacciones hidrofóbicas, lo que influye en la afinidad de unión del compuesto a enzimas y receptores. El grupo carbonilo en la cadena de pentanona puede sufrir un ataque nucleofílico, lo que lleva a diversas transformaciones bioquímicas.
Comparación Con Compuestos Similares
Compuestos Similares
4-Metil-2-pentanona: Carece del grupo benciloxi, lo que da como resultado diferentes propiedades químicas y reactividad.
5-(Metoxi)-4-metil-2-pentanona: Contiene un grupo metoxi en lugar de un grupo benciloxi, lo que lleva a variaciones en la polaridad y la reactividad.
5-(Etoxi)-4-metil-2-pentanona: Presenta un grupo etoxi, que afecta su solubilidad y comportamiento químico.
Singularidad
5-(Benciloxi)-4-metil-2-pentanona es única debido a la presencia del grupo benciloxi, que confiere propiedades químicas y reactividad distintas. Este grupo funcional mejora el potencial del compuesto para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-methyl-5-phenylmethoxypentan-2-one |
InChI |
InChI=1S/C13H18O2/c1-11(8-12(2)14)9-15-10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3 |
Clave InChI |
QLZBVXVWBFBTQE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C)COCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


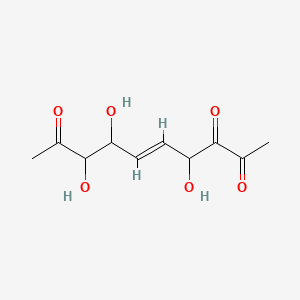
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)

![tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B12291169.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
![[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12291183.png)
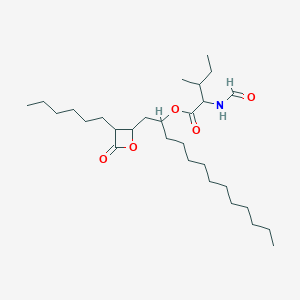
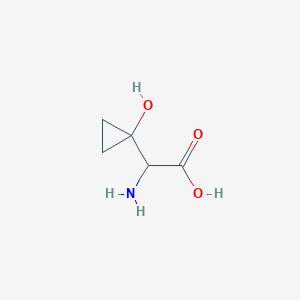


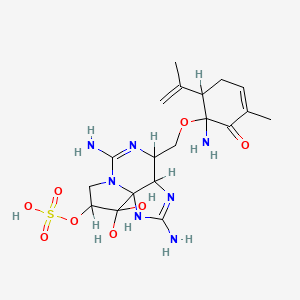
![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)

